6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine
Description
6-(2-Aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a 2-aminoethoxy substituent at the 6-position and a dual N-butyl-N-methyl substitution at the 4-amine position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-4-6-15(2)10-8-11(14-9-13-10)16-7-5-12/h8-9H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMVIWBQOABRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine is a pyrimidine derivative with potential therapeutic applications. This compound has garnered interest due to its structural characteristics and biological activity, particularly in the context of enzyme inhibition and cellular signaling pathways.
Chemical Structure
The compound features a pyrimidine ring substituted at the 4-position with an amine group and further modifications that enhance its biological properties. The presence of the butyl and methyl groups is thought to influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its potential as an inhibitor of key enzymes and its effects on cellular processes.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes such as Bruton's tyrosine kinase (Btk) , which plays a critical role in immune responses and various cancers. Inhibition of Btk can lead to therapeutic effects in autoimmune diseases and certain types of cancer .
1. Inhibition of Nitric Oxide Production
A study assessed the impact of various pyrimidine derivatives on nitric oxide (NO) production in immune cells. While specific data for this compound was not detailed, related compounds demonstrated significant suppression of NO production, indicating potential immunomodulatory effects .
| Compound | NO Production Suppression (%) | IC50 (µM) |
|---|---|---|
| B12 | 55% | 2 |
| B8 | 36% | 36 |
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at the pyrimidine core can significantly alter biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring has been correlated with enhanced potency against target enzymes .
| Substituent Position | Substituent Type | Activity Change |
|---|---|---|
| 5 | Fluorine | Increased potency |
| 4 | Methyl | Moderate activity |
3. Cellular Assays
In vitro assays evaluating the cytotoxic effects of similar compounds revealed varying degrees of effectiveness in reducing cell viability in cancer cell lines. These findings suggest that structural modifications can enhance or diminish biological efficacy depending on the target cells .
Discussion
The biological activity of this compound appears promising based on its structural analogs. The modulation of enzyme activity, particularly in relation to Btk and NO production, highlights its potential as a therapeutic agent.
Scientific Research Applications
Treatment of Autoimmune Diseases
Recent studies have highlighted the role of 6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine as a potential therapeutic agent for autoimmune diseases. The compound has been identified as an inhibitor of the MTH1 enzyme, which plays a crucial role in cellular proliferation and inflammation.
- Case Study : A patent application (WO2015187089A1) discusses the use of this compound in treating conditions such as rheumatoid arthritis, lupus, and Crohn's disease through its immunomodulatory effects by inhibiting MTH1 activity .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have been explored in various experimental models. It has shown promise in reducing inflammatory pain and modulating immune responses.
- Research Findings : In vitro studies demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Cancer Research
Emerging research indicates that this compound may have applications in oncology, particularly in targeting cancer cell proliferation through kinase inhibition.
- Example : A study reported the synthesis of related pyrimidine derivatives that exhibited selective inhibition against specific kinases involved in cancer progression, hinting at the potential for developing targeted cancer therapies .
PROTAC Development
The compound is also being investigated for its role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Electronic and Steric Properties
Key structural analogues include:
- Electronic Effects: The 2-aminoethoxy group in the target compound is electron-donating, contrasting with chlorine in 6-chloro analogues (), which facilitates nucleophilic displacement reactions.
Conformational and Crystallographic Differences
- Dihedral Angles: In N-(2-fluorophenyl) analogues (), dihedral angles between the pyrimidine ring and aryl substituents range from 5.2° to 86.1°, influencing packing efficiency. The target compound’s flexible 2-aminoethoxy group likely reduces planarity, favoring solvation over crystallization .
- Hydrogen Bonding: Unlike chlorinated derivatives (), the aminoethoxy group enables N–H⋯O/N hydrogen bonds, enhancing solubility in polar solvents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a halogenated pyrimidine precursor (e.g., 6-chloro-N-butyl-N-methylpyrimidin-4-amine) with 2-aminoethanol under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Temperature control (60–80°C) and stoichiometric excess of the aminoethoxy reagent (~1.5–2.0 equivalents) improve yields. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization ensures purity .
- Key Parameters : Monitor reaction progress using TLC or LC-MS. Optimize solvent/base pairs to minimize side reactions (e.g., O-alkylation).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., shifts for N-butyl, N-methyl, and aminoethoxy groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination. Refinement parameters (R-factors < 5%) validate bond lengths/angles and hydrogen-bonding networks .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/Gram– bacteria, fungi). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to controls .
- Selectivity : Include normal cell lines (e.g., HEK293) to assess toxicity.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and binding mechanisms?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl/aryl groups (e.g., replacing butyl with pentyl or benzyl) or modifying the aminoethoxy chain length. Compare bioactivity data to identify pharmacophores .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate predictions via mutagenesis studies .
Q. What strategies resolve contradictions in crystallographic and solution-phase structural data?
- Methodology :
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR to detect rotamers).
- DFT Calculations : Compare optimized geometries (Gaussian 16) with X-ray structures to identify steric/electronic effects. Address discrepancies in hydrogen bonding (e.g., intramolecular vs. intermolecular interactions) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for therapeutic applications?
- Methodology :
- In vitro ADME : Assess microsomal stability (human/rat liver microsomes), CYP450 inhibition, and plasma protein binding.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated aminoethoxy) to enhance bioavailability. Validate via in vivo PK studies in rodent models .
Q. What experimental and computational approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
